molecular formula C16H20BrN5O2S B457000 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B457000
M. Wt: 426.3g/mol
InChI Key: PFICIUIDBCHHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a pyrazole ring, a bromo substituent, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, reduction can yield alcohols or amines, and substitution can yield substituted pyrazole derivatives .

Scientific Research Applications

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in changes in cellular signaling, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Substituted Phenyl)-2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Imidazo[2,1-B][1,3,4]Thiadiazole: This compound has a similar pyrazole ring and bromo substituent but differs in the presence of an imidazo[2,1-b][1,3,4]thiadiazole ring.

    3,5-Dimethyl-1H-Pyrazole Derivatives: These compounds share the pyrazole ring structure but differ in the substituents on the ring.

Uniqueness

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the combination of its pyrazole ring, bromo substituent, and hydrazinecarbothioamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C16H20BrN5O2S

Molecular Weight

426.3g/mol

IUPAC Name

1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoylamino]-3-(2-methoxyphenyl)thiourea

InChI

InChI=1S/C16H20BrN5O2S/c1-10-15(17)11(2)22(21-10)9-8-14(23)19-20-16(25)18-12-6-4-5-7-13(12)24-3/h4-7H,8-9H2,1-3H3,(H,19,23)(H2,18,20,25)

InChI Key

PFICIUIDBCHHIV-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CCC(=O)NNC(=S)NC2=CC=CC=C2OC)C)Br

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NNC(=S)NC2=CC=CC=C2OC)C)Br

Origin of Product

United States

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